molecular formula C3H9ClNSi B14168926 Chloro(dimethylamino)methylsilyl CAS No. 26939-73-1

Chloro(dimethylamino)methylsilyl

Cat. No.: B14168926
CAS No.: 26939-73-1
M. Wt: 122.65 g/mol
InChI Key: FEPLLNCIUACIHL-UHFFFAOYSA-N
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Description

Chloro(dimethylamino)methylsilyl is an organosilicon compound characterized by a silicon atom bonded to a dimethylamino group (-N(CH₃)₂), a methyl group (-CH₃), and a chlorine atom. The dimethylamino group imparts nucleophilicity and coordination capacity, making it valuable in catalysis, polymer chemistry, and pharmaceutical synthesis .

Properties

CAS No.

26939-73-1

Molecular Formula

C3H9ClNSi

Molecular Weight

122.65 g/mol

InChI

InChI=1S/C3H9ClNSi/c1-5(2)6(3)4/h1-3H3

InChI Key

FEPLLNCIUACIHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylchloro(dimethylamino)silane can be synthesized through the reaction of dimethylamine with methylchlorosilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

(CH3)2NH+CH3SiCl3CH3SiCl(N(CH3)2)+HCl\text{(CH}_3\text{)}_2\text{NH} + \text{CH}_3\text{SiCl}_3 \rightarrow \text{CH}_3\text{SiCl(N(CH}_3\text{)}_2\text{)} + \text{HCl} (CH3​)2​NH+CH3​SiCl3​→CH3​SiCl(N(CH3​)2​)+HCl

Industrial Production Methods

In industrial settings, the production of methylchloro(dimethylamino)silane involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process is carefully monitored to maintain the appropriate temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

Methylchloro(dimethylamino)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alcohols or amines, leading to the formation of different organosilicon compounds.

    Hydrolysis: In the presence of water, methylchloro(dimethylamino)silane hydrolyzes to form silanols and hydrochloric acid.

    Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.

    Water: Hydrolysis reactions typically involve water or aqueous solutions.

    Catalysts: Certain reactions may require catalysts to proceed efficiently, such as acid or base catalysts in hydrolysis and condensation reactions.

Major Products Formed

    Siloxanes: Formed through condensation reactions.

    Silanols: Produced via hydrolysis.

    Various Organosilicon Compounds: Resulting from substitution reactions.

Scientific Research Applications

Methylchloro(dimethylamino)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and in the preparation of silicon-based materials.

    Biology: Employed in the modification of surfaces for biological assays and in the development of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and in the synthesis of medical-grade silicones.

    Industry: Utilized in the production of silicone polymers, coatings, and adhesives due to its ability to form strong siloxane bonds.

Mechanism of Action

The mechanism by which methylchloro(dimethylamino)silane exerts its effects involves the reactivity of the silicon-chlorine and silicon-nitrogen bonds. These bonds can undergo various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of siloxane bonds in polymerization processes.

Comparison with Similar Compounds

Chloro(chloromethyl)dimethylsilane (CMDMCS)

  • Molecular Formula : C₃H₈Cl₂Si
  • Molecular Weight : 143.09 g/mol
  • Boiling Point : 149°C
  • Density : 1.086 g/cm³
  • Applications : Used as a silylating agent in gas chromatography (GC-ECD) for derivatizing pesticides and pharmaceuticals .
  • Key Differences: Lacks the dimethylamino group, making it less nucleophilic but more hydrolytically reactive due to dual chlorine substituents.

Chloro(dimethyl)thexylsilane

  • Molecular Formula : C₈H₁₉ClSi
  • Molecular Weight : 178.78 g/mol
  • Structure: Features a bulky thexyl group (2,3-dimethylbutan-2-yl) instead of dimethylamino.
  • Applications : Employed in sterically hindered reactions, such as protecting alcohols in organic synthesis .
  • Key Differences : Bulkier substituents reduce reactivity but enhance stability in harsh conditions.

Chloro(methyl)diphenylsilane

  • Molecular Formula : C₁₃H₁₃ClSi
  • Molecular Weight : 232.79 g/mol
  • Applications : Utilized in agrochemicals, dyes, and as a precursor for silicone polymers .
  • Key Differences: Aromatic phenyl groups increase hydrophobicity and thermal stability compared to aliphatic dimethylamino groups.

Chloromethyl-Diethoxy-Methylsilane

  • Molecular Formula : C₅H₁₃ClO₂Si
  • Applications : Intermediate in synthesizing moisture-curable silicones due to hydrolyzable ethoxy groups .
  • Key Differences: Ethoxy groups offer slower hydrolysis rates than chlorine or amino groups, enabling controlled crosslinking.

Nucleophilicity

  • Dimethylamino Group: Enhances nucleophilicity, enabling coordination to transition metals (e.g., Ir, Pd) in cross-coupling reactions .
  • Chlorine Substituents : Increase electrophilicity, facilitating nucleophilic substitutions (e.g., with alcohols or amines) .

Hydrolysis Sensitivity

  • Chloro(dimethylamino)methylsilyl: Likely hydrolyzes rapidly due to the chlorine atom, forming silanols. The dimethylamino group may stabilize intermediates via intramolecular coordination.
  • Comparison :
    • CMDMCS : Highly moisture-sensitive, decomposes to HCl and siloxanes .
    • Diethoxy Derivatives : Hydrolyze slowly, forming stable siloxane networks .

Data Table: Comparative Properties of Key Silanes

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound* C₃H₁₀ClNSi 135.65 (theoretical) ~160 (estimated) ~1.1 (estimated) Catalysis, polymer synthesis
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 143.09 149 1.086 GC derivatization
Chloro(dimethyl)thexylsilane C₈H₁₉ClSi 178.78 N/A N/A Steric protection
Chloro(methyl)diphenylsilane C₁₃H₁₃ClSi 232.79 N/A N/A Silicone precursors

*Estimated values based on structural analogs.

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